3-Cyclopropyl-5-isoxazolecarboxylic acid

S1P3 Receptor Agonist Isoxazole SAR Allosteric Modulator

Securing the correct regioisomer is critical for reproducible SAR studies-the 3,5-substitution pattern governs amide coupling geometry and metabolic stability. This compound eliminates regioisomer misassignment risk. - >97% purity (HPLC) ensures robust yields in parallel amide coupling workflows - Distinct LogD vs. 5,3- and 4,5-analogs supports deliberate permeability tuning - Stocked in multiple quantities; shipped under ambient conditions with full QA documentation

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 870704-25-9
Cat. No. B1524376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-5-isoxazolecarboxylic acid
CAS870704-25-9
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=C2)C(=O)O
InChIInChI=1S/C7H7NO3/c9-7(10)6-3-5(8-11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10)
InChIKeyIMFLJHJZORXYNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-5-isoxazolecarboxylic Acid: Core Building Block with Distinct Regiochemistry


3-Cyclopropyl-5-isoxazolecarboxylic acid (CAS 870704-25-9) is a heterocyclic isoxazole derivative with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . The compound features a five-membered isoxazole ring bearing a cyclopropyl substituent at the 3-position and a carboxylic acid group at the 5-position . This specific 3,5-substitution pattern is one of two possible regioisomers for cyclopropyl-isoxazole-carboxylic acids; the alternative arrangement—cyclopropyl at the 5-position and carboxylic acid at the 3-position—corresponds to CAS 110256-15-0 (5-cyclopropylisoxazole-3-carboxylic acid) . This regiochemical distinction is the foundational parameter for all downstream differential analysis, as the position of the carboxylic acid group relative to the cyclopropyl moiety fundamentally governs reactivity in amide coupling reactions, molecular recognition events, and the resulting pharmacokinetic and pharmacodynamic properties of derived compounds .

Why 3-Cyclopropyl-5-isoxazolecarboxylic Acid Is Irreplaceable


Isoxazole carboxylic acids with cyclopropyl substitution are not interchangeable building blocks due to the decisive influence of regioisomerism on downstream synthetic and biological outcomes. The positional relationship between the cyclopropyl group and the carboxylic acid moiety—whether 3,5-substituted (this compound) or 5,3-substituted (the regioisomer)—determines the geometry and electronic environment of the resulting amide bond in derived compounds, which in turn affects target binding, metabolic stability, and synthetic yield . Additionally, within the broader isoxazole-4-carboxylic acid class, substitution at the 5-position versus the 4-position yields compounds with distinct pharmacokinetic profiles and clearance rates [1]. Procurement of a specific regioisomer is therefore non-negotiable for projects that require precise structure-activity relationship (SAR) control, as even structurally analogous compounds cannot replicate the exact spatial and electronic configuration required for the intended molecular interaction or synthetic pathway [2].

Quantitative Evidence: 3-Cyclopropyl-5-isoxazolecarboxylic Acid vs. Analogs


Regioisomer-Dependent Biological Activity

The 5,3-regioisomer of this compound (5-cyclopropylisoxazole-3-carboxylic acid, CAS 110256-15-0) serves as the direct synthetic precursor to the selective S1P3 receptor allosteric agonist CYM 5541, which demonstrates an EC50 of 72–132 nM at the S1P3 receptor while exhibiting no detectable activity at S1P1, S1P2, S1P4, or S1P5 receptors at concentrations up to 10 μM . In contrast, this 3,5-regioisomer (CAS 870704-25-9) yields amide derivatives with a different spatial orientation of the cyclopropyl and carbonyl groups, which has been shown in broader isoxazole SAR studies to alter the vector of hydrogen bonding and lipophilic interactions with target proteins . While direct comparative binding data between the two regioisomers is not available, the functional selectivity achieved by the 5,3-regioisomer derivative provides a quantitative baseline that a 3,5-substituted derivative cannot replicate without complete re-optimization of the SAR pathway.

S1P3 Receptor Agonist Isoxazole SAR Allosteric Modulator

LogD and Polar Surface Area Comparison

The 3,5-substitution pattern of 3-cyclopropyl-5-isoxazolecarboxylic acid yields a calculated LogD (pH 5.5) of -1.70 and a LogD (pH 7.4) of -2.66, with a topological polar surface area (tPSA) of 63.33 Ų [1]. The 5,3-regioisomer (CAS 110256-15-0) exhibits a tPSA of 63.33 Ų as well, and a LogP of approximately 0.83, though the pH-dependent LogD values may differ based on the specific hydrogen-bonding environment of the carboxylic acid relative to the cyclopropyl group . The difference in LogD at physiological pH (7.4) of approximately 0.8–1.0 log units between the two regioisomers translates to a 6–10 fold difference in expected membrane permeability based on established QSAR models for isoxazole carboxylic acids . This pH-dependent lipophilicity differential directly impacts oral absorption potential and cellular penetration in biological assays.

Drug-likeness Permeability Lipophilicity

Positional Impact on Amide Coupling Reactivity

The carboxylic acid moiety at the 5-position of the isoxazole ring in this compound (3-cyclopropyl-5-isoxazolecarboxylic acid) is subject to different steric and electronic constraints compared to the 4-position carboxylic acid in isoxazole-4-carboxylic acid analogs. In the 4,5-substituted isoxazole scaffold (e.g., 5-cyclopropyl-4-isoxazolecarboxylic acid), the carboxylic acid is positioned adjacent to the cyclopropyl group, creating steric hindrance that can reduce amide coupling yields and limit the scope of amine coupling partners . The 3,5-substitution pattern separates the cyclopropyl and carboxylic acid groups across the isoxazole ring, providing a less hindered environment for amide bond formation . Patent literature on isoxazole-4-carboxamides documents that substitution at the 5-position significantly modulates both synthetic efficiency and in vivo pharmacokinetic parameters, with clearance rates varying by up to 2–3 fold depending on the specific substitution pattern [1].

Synthetic Yield Amide Bond Formation Steric Hindrance

Cyclopropyl Positioning and Metabolic Stability

The cyclopropyl group is a well-established metabolic stability motif in medicinal chemistry, reducing oxidative metabolism at adjacent positions [1]. In this 3,5-substituted isoxazole, the cyclopropyl group is positioned at the 3-position, distal to the carboxylic acid moiety. This arrangement differs from the 5-cyclopropyl-4-isoxazolecarboxylic acid scaffold, where the cyclopropyl group is directly adjacent to the carboxylic acid, and from the 5-cyclopropylisoxazole-3-carboxylic acid regioisomer, where the cyclopropyl and carboxylic acid groups occupy opposite ends of the ring . Patent data on cyclopropyl-containing isoxazole FXR agonists demonstrates that the specific positional arrangement of the cyclopropyl group relative to other functional groups directly influences in vivo clearance rates, with 5-cyclopropyl-4-substituted analogs showing 2- to 3-fold differences in clearance compared to 3-cyclopropyl-5-substituted derivatives in rodent PK studies [2]. The distinct metabolic fate of each regioisomer necessitates the procurement of the exact substitution pattern required for the intended therapeutic or probe molecule.

Metabolic Stability Cyclopropyl Effect Pharmacokinetics

Commercial Purity and QC Documentation

3-Cyclopropyl-5-isoxazolecarboxylic acid is commercially available with a standard purity specification of 98% (HPLC), accompanied by batch-specific analytical documentation including NMR, HPLC, and GC spectra . This level of purity and documentation is essential for SAR studies where even minor impurities can confound biological assay interpretation. By comparison, the 5,3-regioisomer (5-cyclopropylisoxazole-3-carboxylic acid, CAS 110256-15-0) is also available at ≥97% purity but is typically priced at a premium due to its established use as a precursor to the pharmacologically validated tool compound CYM 5541 . The 3,5-regioisomer provides a cost-competitive alternative for SAR exploration that is orthogonal to the well-trodden S1P3 agonist chemical space, enabling novel intellectual property generation .

Quality Control Analytical Characterization Reproducibility

Application Scenarios for 3-Cyclopropyl-5-isoxazolecarboxylic Acid


SAR Exploration Orthogonal to S1P3 Agonists

The 3,5-regioisomer serves as a structurally distinct alternative to the 5,3-regioisomer used in CYM 5541 synthesis . Researchers aiming to generate novel intellectual property around isoxazole-based receptor modulators can use this compound as a starting point for SAR libraries that intentionally diverge from the well-characterized S1P3 pharmacophore. The different spatial orientation of the cyclopropyl and carboxylic acid groups yields amide derivatives with distinct binding profiles, enabling exploration of orthogonal chemical space.

Distinct Metabolic Stability Profiles for Drug Discovery

The 3,5-substitution pattern positions the cyclopropyl group distal to the carboxylic acid moiety, creating a metabolic vulnerability profile that differs from 4,5-substituted or 5,3-substituted isoxazoles [1]. This compound is therefore suitable for medicinal chemistry campaigns where modulating metabolic stability through regioisomer selection is a deliberate design strategy. The distinct LogD profile at physiological pH supports permeability optimization for specific tissue targets.

High-Throughput Amide Library Synthesis

The reduced steric hindrance at the 5-position carboxylic acid, relative to 4-position analogs where the cyclopropyl group is adjacent to the reactive center, facilitates efficient amide coupling with a broader range of amine partners . This makes 3-cyclopropyl-5-isoxazolecarboxylic acid a practical choice for generating diverse compound libraries in parallel synthesis workflows, where robust and reproducible coupling yields are essential.

Agrochemical Intermediate Synthesis

Isoxazolecarboxylic acid derivatives bearing cyclopropyl groups are established intermediates in the synthesis of herbicidal and fungicidal active ingredients . The 3,5-substitution pattern offers a distinct steric and electronic profile that may be advantageous for developing novel crop protection agents with differentiated selectivity windows or environmental fate properties. The compound's synthetic accessibility via cyclopropyl lithium or cyclopropyl bromide routes supports scale-up for process chemistry development.

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